Isoxazol-3-ylmethanamine
Overview
Description
Isoxazol-3-ylmethanamine is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Isoxazol-3-ylmethanamine, also known as 1,2-oxazol-3-ylmethanamine, is a compound that belongs to the isoxazole class . Isoxazoles are a type of heterocyclic compound that have been found to exhibit a wide range of biological activities . .
Mode of Action
It’s worth noting that isoxazoles, in general, have been found to interact with various biological targets based on their chemical diversity . A possible mechanism for the preparation of 5-substituted isoxazoles involves the reaction of TEMPO with TMSN3, which gives the azido free radical along with the creation of intermediate A .
Biochemical Pathways
Isoxazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that isoxazoles may interact with a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by isoxazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in various biochemical reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Early studies suggest that it may have significant effects over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Future studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It is believed that it may interact with certain transporters or binding proteins, potentially influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazol-3-ylmethanamine can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring. Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods typically involve eco-friendly conditions and reagents .
Chemical Reactions Analysis
Types of Reactions: Isoxazol-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the isoxazole ring .
Scientific Research Applications
Isoxazol-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties
Comparison with Similar Compounds
Isoxazole: The parent compound of isoxazol-3-ylmethanamine, which also exhibits various biological activities.
Thiadiazole: Another five-membered heterocyclic compound with similar applications in medicinal chemistry.
Oxadiazole: A related compound with a similar structure and potential biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1,2-oxazol-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-3-4-1-2-7-6-4/h1-2H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYCMMCUURADTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-58-9 | |
Record name | 1,2-oxazol-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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